molecular formula C19H18N4O2 B4932807 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline

5-nitro-8-(4-phenyl-1-piperazinyl)quinoline

Numéro de catalogue: B4932807
Poids moléculaire: 334.4 g/mol
Clé InChI: IARXXVMVQGXLTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-nitro-8-(4-phenyl-1-piperazinyl)quinoline, also known as NQPQ, is a quinoline derivative that has shown promising results in various scientific research studies. It is a potent inhibitor of DNA gyrase and topoisomerase IV, which are important enzymes for bacterial DNA replication.

Mécanisme D'action

5-nitro-8-(4-phenyl-1-piperazinyl)quinoline exerts its antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, which are enzymes involved in bacterial DNA replication. By inhibiting these enzymes, this compound prevents the bacterial DNA from unwinding and replicating, leading to bacterial cell death. In addition, this compound has been found to cause DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and high selectivity towards bacterial and cancer cells. It has been shown to have minimal effects on normal human cells and tissues. This compound has also been found to have good pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and good tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its potent antibacterial and antimalarial activity. It can be used as a positive control in assays to test the efficacy of new antibacterial or antimalarial compounds. This compound can also be used in cancer research as a potential therapeutic agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Orientations Futures

There are several future directions for research on 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new derivatives of this compound with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as tuberculosis and leishmaniasis. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal human cells and tissues.
Conclusion:
In conclusion, this compound is a quinoline derivative that has shown promising results in scientific research studies. It has potent antibacterial and antimalarial activity, as well as potential as a therapeutic agent for cancer. This compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death and apoptosis in cancer cells. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Méthodes De Synthèse

The synthesis of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of nitric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain this compound. The yield of this reaction is around 50%, and the purity of the final product can be increased by recrystallization.

Applications De Recherche Scientifique

5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its antibacterial activity. It has shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This compound has also been investigated for its antimalarial activity. It has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, this compound has shown promising results in cancer research. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Propriétés

IUPAC Name

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARXXVMVQGXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.